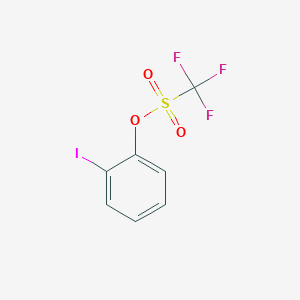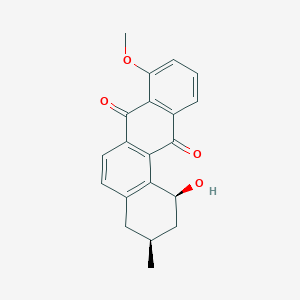
Rubiginone B1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rubiginone B1 is a natural product that has been isolated from the fungus Aspergillus terreus. It is a member of the rubiginone family of compounds, which are known for their diverse biological activities. Rubiginone B1 has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies.
作用机制
The mechanism of action of Rubiginone B1 is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. Rubiginone B1 has been shown to bind to the proteasome and inhibit its activity, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. The proteasome is an attractive target for cancer therapy, as it plays a critical role in the survival of cancer cells.
生化和生理效应
Rubiginone B1 has been shown to have a number of biochemical and physiological effects. It has been found to induce the expression of certain genes involved in cell cycle regulation and apoptosis. Rubiginone B1 has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its antitumor activity. In addition, Rubiginone B1 has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately result in cell death.
实验室实验的优点和局限性
Rubiginone B1 has several advantages for use in lab experiments. It is a natural product, which means that it is readily available and can be easily synthesized. Rubiginone B1 also exhibits potent antitumor activity, making it a valuable tool for cancer research. However, Rubiginone B1 has some limitations for use in lab experiments. It is a complex molecule, which makes it difficult to synthesize and purify. In addition, Rubiginone B1 has poor solubility in water, which can make it challenging to work with in certain assays.
未来方向
There are several future directions for research on Rubiginone B1. One area of focus is the development of new cancer therapies based on Rubiginone B1. Researchers are exploring ways to modify the structure of Rubiginone B1 to improve its efficacy and reduce its toxicity. Another area of research is the investigation of the mechanism of action of Rubiginone B1. Researchers are working to identify the specific targets of Rubiginone B1 within the proteasome complex. Finally, researchers are exploring the potential of Rubiginone B1 as a lead compound for the development of new antibiotics. Rubiginone B1 has been shown to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics to combat drug-resistant infections.
Conclusion
In conclusion, Rubiginone B1 is a natural product with potent antitumor activity. Its complex structure and mechanism of action make it a valuable tool for cancer research. Rubiginone B1 has several advantages for use in lab experiments, but also has some limitations. Future research on Rubiginone B1 is focused on the development of new cancer therapies, the investigation of its mechanism of action, and the potential for the development of new antibiotics.
合成方法
Rubiginone B1 can be synthesized through a multi-step process starting from the precursor compound, 3,5-dimethylorsellinic acid. The synthesis involves several chemical reactions, including alkylation, oxidation, and cyclization. The final step of the synthesis is the reduction of the nitro group to an amine, which results in the formation of Rubiginone B1. The synthesis of Rubiginone B1 is a complex process that requires expertise in organic chemistry.
科学研究应用
Rubiginone B1 has been the subject of extensive research due to its potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Rubiginone B1 has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor activity, Rubiginone B1 has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
属性
CAS 编号 |
130364-39-5 |
|---|---|
产品名称 |
Rubiginone B1 |
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
(1S,3S)-1-hydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C20H18O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10,14,21H,8-9H2,1-2H3/t10-,14-/m0/s1 |
InChI 键 |
GCPUVEMWOWMALU-HZMBPMFUSA-N |
手性 SMILES |
C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
规范 SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
其他 CAS 编号 |
130364-39-5 |
同义词 |
rubiginone B1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



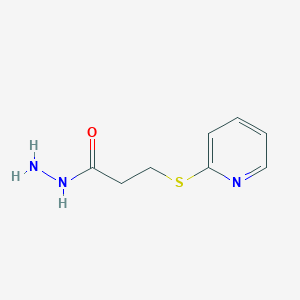
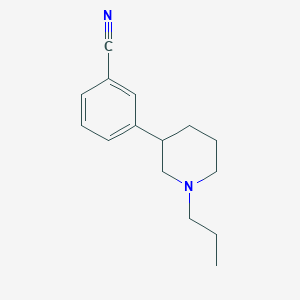
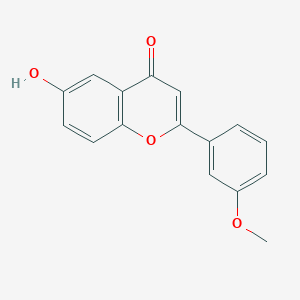
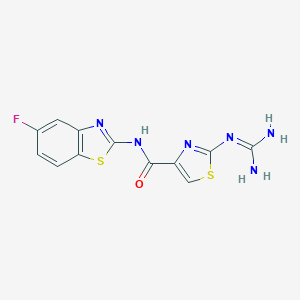
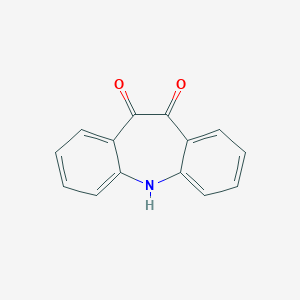
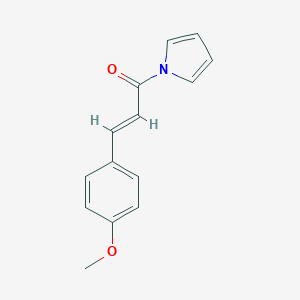
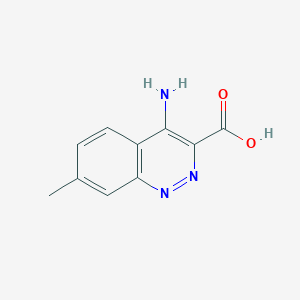
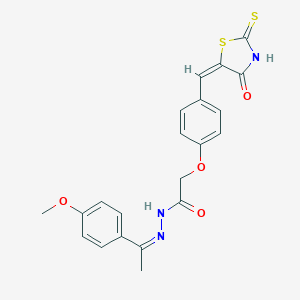
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)
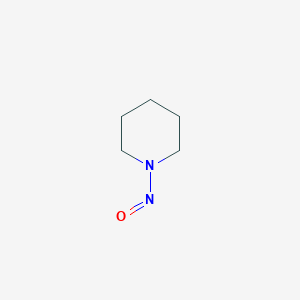
![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)
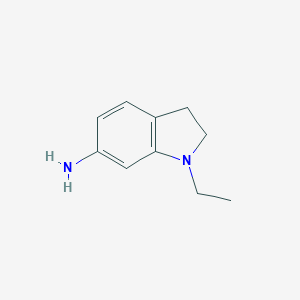
![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
